Product packaging for (S)-2-hydroxypropiophenone(Cat. No.:)

(S)-2-hydroxypropiophenone

Cat. No.: B8484066
M. Wt: 150.17 g/mol
InChI Key: WLVPRARCUSRDNI-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Hydroxypropiophenone is a high-value, enantiomerically pure aromatic α-hydroxy ketone (acyloin) that serves as a critical chiral building block in organic synthesis and pharmaceutical development . It is synthesized enantioselectively via the carboligation activity of benzoylformate decarboxylase (BFD) . This compound is a key precursor in the stereoselective synthesis of 1-phenylpropane-1,2-diol (PPD), an important agent in the pharmaceutical industry . Its primary research value lies in its application as a synthon for various pharmaceuticals, antifungal agents, and natural products, enabling difficult carbon-carbon bond formation that is challenging to achieve through traditional chemical methods . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O2 B8484066 (S)-2-hydroxypropiophenone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

(2S)-2-hydroxy-1-phenylpropan-1-one

InChI

InChI=1S/C9H10O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,10H,1H3/t7-/m0/s1

InChI Key

WLVPRARCUSRDNI-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C(=O)C1=CC=CC=C1)O

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)O

Origin of Product

United States

Biocatalytic Synthesis Methodologies for S 2 Hydroxypropiophenone

Enzymatic Pathways and Key Biocatalysts

Thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes are a crucial class of biocatalysts capable of forming carbon-carbon bonds, making them highly suitable for the synthesis of α-hydroxy ketones like (S)-2-hydroxypropiophenone. researchgate.netnih.gov These enzymes facilitate acyloin-type condensation reactions in aqueous environments, offering a stereoselective route to chiral molecules. researchgate.net Among these, Benzoylformate Decarboxylase (BFD) and variants of Pyruvate Decarboxylase (PDC) have been extensively studied.

Benzoylformate Decarboxylase (BFD) from Pseudomonas putida

Benzoylformate Decarboxylase (BFD) from Pseudomonas putida is a ThDP-dependent enzyme that plays a key role in the mandelate (B1228975) metabolic pathway, where it catalyzes the non-oxidative decarboxylation of benzoylformate to benzaldehyde (B42025). nih.govnih.gov Beyond its native function, BFD exhibits a side activity known as carboligation, which is the C-C bond-forming reaction exploited for the synthesis of this compound. researchgate.netresearchgate.net

The native carboligase activity of BFD from Pseudomonas putida facilitates the enantioselective cross-coupling of benzaldehyde (donor substrate) and acetaldehyde (B116499) (acceptor substrate) to produce this compound. researchgate.net This reaction is highly stereospecific, yielding the (S)-enantiomer with a high enantiomeric excess (ee) of over 90%. nih.gov Interestingly, while BFD catalyzes the formation of (R)-benzoin when two molecules of benzaldehyde are condensed, it produces the opposite stereoisomer, this compound, in the mixed condensation with acetaldehyde. nih.gov This is in contrast to another related enzyme, benzaldehyde lyase (BAL), which generates the (R)-enantiomer of 2-hydroxypropiophenone (B1664086). nih.gov

The carboligase activity of BFD has been a target for protein engineering to enhance its synthetic utility. Through directed evolution, mutants of BFD have been developed that exhibit a five-fold increase in carboligase activity compared to the wild-type enzyme, while also demonstrating significantly higher enantioselectivity for the (S)-product. oup.com

The use of whole cells of Pseudomonas putida as biocatalysts for the synthesis of this compound offers several advantages over purified enzymes, including enhanced catalyst stability, elimination of the need for costly enzyme purification, and the presence of inherent cofactor regeneration systems. researchgate.net Metabolically inactive resting cells, which are not proliferating, are often employed to separate product formation from cell growth. researchgate.netresearchgate.net

In these systems, P. putida cells, typically induced with mandelate to boost BFD expression, are used to convert exogenously supplied benzaldehyde and acetaldehyde into this compound. researchgate.netnih.gov Research has focused on optimizing the biotransformation conditions to maximize product yield and productivity.

For instance, a study utilizing free resting cells of P. putida ATCC 12633 established optimal conditions for the biotransformation. researchgate.netnih.govdtu.dk The key parameters and results are summarized in the table below.

ParameterOptimal Value
Benzaldehyde Concentration20 mM
Acetaldehyde Concentration600 mM
Biomass Concentration (DCW)0.006 g/mL
Temperature30 °C
pH7.0
Result
2-HPP Titer1.2 g/L
Yield0.56 g 2-HPP/g benzaldehyde
Productivity0.067 g 2-HPP/g DCW/h

Data sourced from studies on whole-cell biotransformation by P. putida. researchgate.netnih.govdtu.dk

Furthermore, cell immobilization techniques have been applied to improve the operational stability and reusability of the biocatalyst. Encapsulating P. putida cells in calcium alginate-polyvinyl alcohol-boric acid beads has been shown to be effective, with the immobilized cells being successfully used for four consecutive cycles without a significant loss of activity or bead degradation. researchgate.netnih.gov An important advantage of this whole-cell system is the avoidance of unwanted by-products like benzyl (B1604629) alcohol. researchgate.netnih.gov

Recent work has also demonstrated that engineering P. putida to express the global regulator PprI from Deinococcus radiodurans enhances its tolerance to the chaotropic aldehyde substrates, leading to improved production of this compound. nih.gov Under optimized conditions, this engineered strain achieved a 35% higher product yield and productivity compared to the control strain. nih.gov

While whole-cell systems are often preferred for their robustness, cell-free enzymatic synthesis offers advantages in terms of potentially higher product concentrations and simplified downstream processing. researchgate.net However, the large-scale application of purified BFD has been limited by the high cost of cofactors and the challenges associated with enzyme purification. researchgate.net

To address these limitations, continuous reaction systems have been explored. The synthesis of 2-hydroxypropiophenone using purified BFD has been demonstrated in an enzyme ultrafiltration membrane reactor (UFMR) and in various microreactors. researchgate.net These continuous systems allow for the retention of the enzyme for reuse while continuously removing the product. It was found that laminar flow microreactors could achieve complete conversion of benzaldehyde and exhibited higher biocatalytic productivity numbers compared to the UFMR. researchgate.net

Other Thiamine Diphosphate-Dependent Enzymes in Stereoselective C-C Bond Formation

Besides BFD, other ThDP-dependent enzymes, particularly pyruvate decarboxylases, are known to catalyze the formation of α-hydroxy ketones. nih.gov While many of these enzymes are naturally (R)-selective, protein engineering has enabled the creation of variants with altered stereoselectivity. nih.gov

Pyruvate Decarboxylase (PDC) is a key enzyme in ethanolic fermentation, where it decarboxylates pyruvate to acetaldehyde. acs.org However, it also possesses carboligase activity, enabling it to catalyze the formation of acyloin compounds. For example, PDC from brewers' yeast can catalyze the condensation of benzaldehyde and acetaldehyde to form (R)-phenylacetylcarbinol, a related α-hydroxy ketone, with high enantiomeric purity (99% ee for the R-configuration). acs.org

The natural (R)-selectivity of enzymes from the decarboxylase family has been a target for protein engineering to generate biocatalysts for the synthesis of (S)-α-hydroxy ketones. nih.gov Through site-directed mutagenesis and other protein engineering techniques, S-selective variants of pyruvate decarboxylase have been successfully created. nih.gov These engineered PDC variants expand the biocatalytic toolbox, providing access to a wider range of enantiocomplementary α-hydroxy ketones. nih.gov

Benzaldehyde Lyase (BAL) in Enantiodivergent Biocatalysis for 2-Hydroxypropiophenone Derivatives

Benzaldehyde lyase (BAL), a thiamine diphosphate (TPP)-dependent enzyme, is a versatile biocatalyst for the formation of carbon-carbon bonds. rsc.orgresearchgate.net It naturally catalyzes the reversible cleavage of (R)-benzoin into two molecules of benzaldehyde. researchgate.netnih.gov However, its utility extends to the synthesis of a variety of chiral 2-hydroxy ketones through both self- and cross-condensation reactions of aldehydes. rsc.orgresearchgate.net

In the context of 2-hydroxypropiophenone derivatives, BAL has been effectively used to catalyze the asymmetric cross-coupling of aromatic aldehydes with aliphatic aldehydes. rsc.org The enzyme typically utilizes aromatic aldehydes as donor molecules and can accept both aromatic and aliphatic aldehydes as acceptors. rsc.org This capability has been harnessed for the synthesis of (R)-2-hydroxy-1-phenyl-propan-1-one derivatives. researchgate.net For instance, recombinant BAL expressed in E. coli has been used to catalyze the condensation of methoxybenzaldehydes and phenylacetaldehyde to produce α-(R)-hydroxydihydrochalcones. researchgate.netcapes.gov.br The stereochemical outcome of these reactions is typically the (R)-enantiomer. researchgate.netcapes.gov.br

Branched-Chain 2-Keto Acid Decarboxylase (LlKdcA)

Another key enzyme in the biocatalytic synthesis of chiral 2-hydroxy ketones is the branched-chain 2-keto acid decarboxylase from Lactococcus lactis (LlKdcA). researchgate.net This thiamine diphosphate-dependent enzyme naturally catalyzes the decarboxylation of branched-chain α-keto acids. nih.govwikipedia.org However, it also exhibits a broad substrate range for carboligation reactions, making it a valuable tool for asymmetric C-C bond formation. researchgate.netnih.gov

LlKdcA can catalyze the synthesis of diversely substituted 2-hydroxyketones with high enantioselectivity. nih.gov The enzyme has been cloned and expressed in E. coli, and it shows a broad substrate tolerance for both the decarboxylation reaction and carboligation, accepting linear, branched-chain aliphatic, and aromatic keto acids. researchgate.net This versatility makes LlKdcA a promising biocatalyst for the production of this compound and its derivatives, although specific examples focusing solely on this compound are less detailed in the provided context.

Substrate Scope and Reactivity in Biocatalytic Processes

The efficiency and product profile of biocatalytic syntheses of this compound are highly dependent on the choice of substrates and the nature of the enzymatic reactions.

Utilization of Aldehydic and α-Keto Acid Substrates

The synthesis of this compound and its analogs via biocatalysis typically involves the use of readily available aldehyde and α-keto acid substrates. dtu.dkresearchgate.net For the production of the parent compound, this compound, benzaldehyde and acetaldehyde are the common substrates. dtu.dkresearchgate.net In a study using whole cells of Pseudomonas putida, which contain benzoylformate decarboxylase (BFD), benzaldehyde and acetaldehyde were converted into 2-HPP through an enantioselective cross-coupling reaction. dtu.dkdntb.gov.uaresearchgate.net

The substrate scope of enzymes like BAL is quite broad. It has been shown to catalyze the condensation of various methoxybenzaldehydes and phenylacetaldehyde. capes.gov.br Furthermore, BAL has been used in reactions involving functionalized acetaldehyde derivatives, demonstrating its ability to handle more complex aliphatic aldehydes as well. rsc.org

Characterization of Cross-Coupling and Acyloin Condensation Reactions

The core chemical transformation in the biocatalytic synthesis of 2-hydroxypropiophenone is the acyloin condensation, a carbon-carbon bond-forming reaction. dtu.dkresearcher.life This reaction involves the coupling of two aldehyde molecules or an aldehyde and a keto acid. When two different aldehydes are used, it is referred to as a cross-coupling or mixed acyloin condensation. dtu.dkrsc.org

In the synthesis of this compound using Pseudomonas putida cells, the BFD enzyme catalyzes the enantioselective cross-coupling of benzaldehyde and acetaldehyde. dtu.dkresearchgate.net Similarly, BAL is known to catalyze asymmetric cross-acyloin reactions between aromatic and aliphatic aldehydes. rsc.org These reactions are highly valuable for creating chiral α-hydroxy ketones, which are important intermediates in organic synthesis. researcher.life The mechanism of these thiamine diphosphate-dependent enzymes involves the formation of an activated aldehyde intermediate, which then attacks a second aldehyde molecule to form the acyloin product.

Optimization of Biocatalytic Reaction Parameters

To maximize the yield and enantioselectivity of the desired this compound, careful optimization of the reaction conditions is crucial. mdpi.com

Influence of Biotransformation Duration and Enzyme Concentration

The duration of the biotransformation and the concentration of the biocatalyst (either whole cells or isolated enzyme) are critical parameters that directly impact the product titer, yield, and productivity. researchgate.net In the synthesis of 2-HPP using Pseudomonas putida whole cells, the optimal reaction time was determined to be 3 hours. dtu.dkresearchgate.netdntb.gov.ua

The concentration of the biocatalyst is also a key factor. For the P. putida system, the optimal biomass concentration was found to be 0.006 g dry cell weight (DCW) per mL. dtu.dkresearchgate.net At this concentration, after 3 hours of reaction with 20 mM benzaldehyde and 600 mM acetaldehyde, a 2-HPP titer of 1.2 g/L was achieved. dtu.dkresearchgate.netdntb.gov.ua This corresponded to a yield of 0.56 g of 2-HPP per gram of benzaldehyde and a productivity of 0.067 g of 2-HPP per gram of DCW per hour. dtu.dkdntb.gov.ua

Table 1: Optimized Parameters for this compound Synthesis using Pseudomonas putida

ParameterOptimal Value
BiocatalystWhole resting cells of Pseudomonas putida ATCC 12633 dtu.dkresearchgate.net
EnzymeNative Benzoylformate Decarboxylase (BFD) dtu.dkresearchgate.net
Substrate 1Benzaldehyde (20 mM) dtu.dkresearchgate.net
Substrate 2Acetaldehyde (600 mM) dtu.dkresearchgate.net
Biomass Concentration0.006 g DCW/mL dtu.dkresearchgate.net
Reaction Time3 hours dtu.dkresearchgate.net
Temperature30 °C dtu.dkresearchgate.net
pH7.0 (200 mM phosphate buffer) dtu.dkresearchgate.net
Agitation200 rpm dtu.dkresearchgate.net

Table 2: Production Metrics under Optimized Conditions

MetricValue
2-HPP Titer1.2 g/L dtu.dkresearchgate.net
Yield0.56 g 2-HPP / g benzaldehyde (0.4 mol 2-HPP / mol benzaldehyde) dtu.dkresearchgate.net
Productivity0.067 g 2-HPP / g DCW h dtu.dkresearchgate.net

Effect of Substrate Concentrations and Ratios

The biocatalytic synthesis of this compound typically involves the cross-coupling of two aldehyde substrates: benzaldehyde as the donor and acetaldehyde as the acceptor, catalyzed by benzoylformate decarboxylase. The concentrations of these substrates and their ratio are critical parameters that significantly influence the reaction's yield and selectivity.

High concentrations of aldehyde substrates can lead to enzyme inhibition and may negatively impact the viability of whole-cell biocatalysts due to their chaotropic nature metu.edu.tr. Therefore, optimizing substrate concentrations is essential for maximizing product formation.

Benzaldehyde Concentration:

Research has shown that the concentration of benzaldehyde has a direct impact on the production of this compound. In a study using Pseudomonas putida resting cells, the effect of varying benzaldehyde concentrations was investigated while keeping the acetaldehyde concentration constant at 600 mM. The results indicated that an increase in benzaldehyde concentration from 10 mM to 20 mM led to a higher product titer. However, concentrations above 20 mM resulted in a decrease in the final product yield, suggesting substrate inhibition at higher concentrations youtube.com.

Benzaldehyde Concentration (mM)This compound Titer (g/L)
100.8
201.2
301.0
400.9
500.7

Acetaldehyde Concentration and Substrate Ratio:

The concentration of the acceptor substrate, acetaldehyde, also plays a crucial role. Studies have demonstrated that an excess of acetaldehyde is generally favorable for the synthesis of this compound. This excess helps to favor the cross-coupling reaction over the self-condensation of benzaldehyde, which would lead to the formation of byproducts.

In experiments with a fixed benzaldehyde concentration of 50 mM, the concentration of acetaldehyde was varied from 200 mM to 1600 mM. The production of this compound was found to increase with acetaldehyde concentration up to 600 mM. Beyond this point, higher concentrations of acetaldehyde did not significantly improve the product yield and in some cases, even showed a slight inhibitory effect. The optimal molar ratio of acetaldehyde to benzaldehyde has been reported to be around 30:1, which effectively suppresses the formation of unwanted byproducts omicsdi.org.

Acetaldehyde Concentration (mM)This compound Titer (g/L)
2000.5
4000.8
6001.1
8001.1
12001.0
16000.9

Environmental Parameters in Biotransformation (e.g., pH, Temperature)

The catalytic activity of enzymes and the metabolic state of whole-cell biocatalysts are profoundly influenced by environmental conditions such as pH and temperature.

pH:

The pH of the reaction medium affects the ionization state of the enzyme's active site residues and the substrates, thereby influencing enzyme-substrate binding and catalytic efficiency. For the synthesis of this compound using Pseudomonas putida whole cells, the optimal pH has been determined to be around 7.0 youtube.comnih.govnih.govresearchgate.netnih.gov. The enzyme retains high activity within a pH range of 6.0 to 8.0. However, the activity sharply declines at pH values below 5.0 and above 9.0 omicsdi.orgresearchgate.net. This indicates that maintaining a neutral to slightly alkaline pH is crucial for efficient biotransformation.

pHRelative this compound Titer (%)
4.0~20
5.0~60
6.0~90
7.0100
8.0~95
9.0~40

Temperature:

Temperature is another critical parameter that affects the rate of enzymatic reactions. Generally, an increase in temperature leads to a higher reaction rate up to an optimal point. Beyond this optimum, the enzyme starts to denature, leading to a rapid loss of activity. For the biocatalytic production of this compound by Pseudomonas putida, the optimal temperature has been identified as 30°C youtube.comnih.govnih.govresearchgate.netnih.gov. A broad temperature optimum for the formation of this acyloin compound has been observed in the range of 20-40°C. At temperatures significantly above 40°C, the enzyme's stability is compromised, resulting in a lower product yield.

Temperature (°C)Relative Enzyme Activity (%)
20~85
25~95
30100
35~90
40~70
50~30

Enzyme Engineering and Mechanistic Insights into S 2 Hydroxypropiophenone Production

Molecular Engineering of Biocatalysts for Enhanced Performance

The production of (S)-2-hydroxypropiophenone relies on biocatalysts, primarily the enzyme Benzoylformate Decarboxylase (BFD) found in organisms like Pseudomonas putida. However, the efficiency of this natural process is often limited by the biocatalyst's tolerance to high concentrations of substrates and its inherent enzymatic properties. Molecular engineering techniques have been employed to overcome these limitations and enhance the performance of these biocatalysts.

Genetic Modifications for Improved Tolerance and Productivity (e.g., PprI Expression in Pseudomonas putida)

A significant challenge in the whole-cell biotransformation for producing this compound is the toxicity of the aldehyde substrates, such as benzaldehyde (B42025) and acetaldehyde (B116499), to the microbial host. nih.gov These compounds, known as chaotropes, can disrupt cell membrane permeability and reduce enzyme effectiveness. nih.gov To address this, genetic modifications have been introduced to improve the robustness of the host organism, Pseudomonas putida.

One successful strategy involves the expression of the PprI gene from Deinococcus radiodurans, a bacterium known for its extreme resistance to environmental stress. nih.govresearchgate.net PprI is a global transcriptional regulator that induces proteins involved in DNA repair and other stress-response mechanisms. nih.gov When the PprI gene was expressed in P. putida ATCC 12633, the engineered strain exhibited significantly higher tolerance to multiple stressors, including the substrates benzaldehyde and acetaldehyde, as well as ethanol, butanol, NaCl, and H₂O₂. nih.govresearchgate.netconsensus.app

This enhanced tolerance translated directly to improved productivity of this compound. nih.gov Under optimized conditions, the PprI-expressing P. putida strain produced 1.6 g/L of the target compound in three hours, a 35% increase compared to the control strain which produced 1.2 g/L. nih.govresearchgate.net The product yield for the engineered strain reached 0.74 g of this compound per gram of benzaldehyde. nih.gov

StrainKey Genetic Modification(S)-2-HPP Titer (g/L)Yield ImprovementReference
P. putida (Control)Empty Vector1.2- nih.gov
P. putida P-PprIExpression of PprI from D. radiodurans1.635% nih.govresearchgate.net

Directed Evolution and Site-Directed Mutagenesis for Altered Substrate Specificity and Stereoselectivity

Beyond enhancing host tolerance, the catalytic properties of the key enzyme, Benzoylformate Decarboxylase (BFD), have been directly engineered. BFD's primary metabolic function is the decarboxylation of benzoylformate to benzaldehyde; its ability to ligate benzaldehyde and acetaldehyde to form this compound is a side reaction. oup.comnih.gov Directed evolution and site-directed mutagenesis have been instrumental in improving this secondary carboligase activity. oup.comillinois.edurcsb.org

Through a single round of random mutagenesis, researchers isolated BFD mutants with a five-fold increase in carboligase activity for producing (S)-2-hydroxy-1-phenyl-propanone while maintaining high enantiomeric excess. oup.comresearchgate.net Sequencing of these improved variants revealed a recurring mutation at the amino acid position Leu476. oup.com Although this residue is near the active site, it does not directly interact with the catalytic center. researchgate.net

To further explore the importance of this position, saturation mutagenesis was performed on Leu476, creating a library of variants with different amino acids at this site. oup.com This led to the identification of ten different mutants with up to five-fold enhanced carboligase activity compared to the wild-type enzyme. oup.com For instance, the mutant BFD-L476Q demonstrated a five-fold higher carboligase activity. researchgate.net These engineering efforts successfully improved a secondary enzymatic reaction for a specific synthetic purpose. oup.comresearchgate.net

BFD VariantMutationRelative Carboligase Activity IncreaseReference
Wild-Type-1x oup.com
Mutant from Random MutagenesisMutation at L476Up to 5x oup.com
L476QSite-saturation mutagenesis5x researchgate.net

Mechanistic Elucidation of Thiamine (B1217682) Diphosphate-Dependent Catalysis

The synthesis of this compound by Benzoylformate Decarboxylase is a classic example of a reaction catalyzed by a thiamine diphosphate (B83284) (ThDP)-dependent enzyme. nih.govnih.gov Understanding the catalytic mechanism at a molecular level is crucial for explaining the enzyme's efficiency and stereoselectivity.

Catalytic Mechanism of Benzoylformate Decarboxylase in this compound Formation

The catalytic cycle begins with the deprotonation of the ThDP cofactor bound within the enzyme's active site, forming a reactive ylide. researchgate.net In its main metabolic role, this ylide would attack benzoylformate, leading to decarboxylation and the formation of benzaldehyde. frontiersin.org

For the carboligation reaction that produces this compound, the mechanism proceeds through a common intermediate. researchgate.net

Enamine Formation : The ThDP ylide attacks a molecule of benzaldehyde (the donor aldehyde). This adduct then undergoes decarboxylation (if starting from benzoylformate) or protonation and rearrangement to form a key enamine/carbanion intermediate (hydroxybenzyl-ThDP). nih.govresearchgate.net

Carbon-Carbon Bond Ligation : This nucleophilic enamine intermediate then attacks the carbonyl carbon of a second aldehyde molecule, acetaldehyde (the acceptor). nih.gov This step forms the new carbon-carbon bond.

Product Release : The resulting adduct is protonated and subsequently breaks down, releasing the final product, this compound, and regenerating the ThDP ylide for the next catalytic cycle. researchgate.netrcsb.org

This carboligation is considered a side reaction of BFD, whose primary role is in the mandelate (B1228975) catabolism pathway. oup.comresearchgate.net

Stereochemical Control in Enzymatic Carbon-Carbon Bond Ligation

Enzymatic reactions are renowned for their high degree of stereoselectivity, a critical feature for producing enantiomerically pure compounds. frontiersin.org In the formation of 2-hydroxypropiophenone (B1664086), BFD from P. putida exhibits strong stereochemical control, yielding the (S)-enantiomer with an enantiomeric excess (ee) often exceeding 90%. nih.govresearchgate.net

This control is dictated by the precise three-dimensional architecture of the enzyme's active site, which orients the bound intermediates in a specific conformation during the crucial C-C bond-forming step. nih.govnih.govnih.gov The enamine intermediate derived from benzaldehyde and the incoming acetaldehyde molecule are held in a fixed spatial relationship. The attack of the enamine on the acetaldehyde carbonyl occurs from a specific face, leading to the preferential formation of the (S)-stereocenter at the carbinol carbon. nih.govresearchgate.net

Interestingly, other ThDP-dependent enzymes can produce the opposite enantiomer. For example, Benzaldehyde Lyase (BAL) catalyzes the same reaction between benzaldehyde and acetaldehyde but produces (R)-2-hydroxypropiophenone with >99% ee. nih.gov This highlights that subtle differences in the active site architecture between homologous enzymes can lead to a complete reversal of stereochemical outcome. nih.gov

Role of Enzyme Active Site Residues in Enantioselectivity

Specific amino acid residues within the BFD active site are responsible for binding the substrates and intermediates, thereby controlling the stereochemical course of the reaction. While residues like Ser26, His70, and His281 have been identified as important for the primary decarboxylation activity, other residues play a key role in the carboligase side reaction and its enantioselectivity. rcsb.orgnih.gov

Studies involving site-directed mutagenesis have provided direct evidence for the role of specific residues in determining the stereochemical outcome. By comparing the structures of BFD and Pyruvate Decarboxylase (PDC), researchers identified residues likely involved in substrate specificity. researchgate.net Mutagenesis of these residues in BFD not only altered its substrate preference but also had a dramatic impact on the stereoselectivity of 2-hydroxypropiophenone formation. researchgate.net

A striking example is the double mutant BFDA460I/F464I. This engineered variant exhibited an almost complete reversal of stereochemistry, producing predominantly the (R)-enantiomer of 2-hydroxypropiophenone instead of the (S)-enantiomer produced by the wild-type enzyme. researchgate.netresearchgate.net This demonstrates that a few key residues within the active site act as gatekeepers, dictating the orientation of the substrates and thereby controlling the chirality of the final product. researchgate.netresearchgate.net

Bioprocess Intensification and Immobilization Strategies

The industrial-scale production of this compound [(S)-2-HPP] via biocatalysis necessitates robust strategies for process intensification. Key among these are the immobilization of whole-cell biocatalysts to improve stability and reusability, and the deployment of advanced bioreactor configurations to enhance productivity and efficiency.

Whole-Cell Immobilization Techniques (e.g., Calcium Alginate-Polyvinyl Alcohol-Boric Acid Beads)

Whole-cell immobilization is a cornerstone of bioprocess intensification, offering significant advantages over the use of free cells, including enhanced operational stability, straightforward separation of the biocatalyst from the product stream, and potential for continuous operation. rsc.org Entrapment within a porous, rigid network is the most common technique, as it physically confines the cells while allowing for the diffusion of substrates and products. rsc.orgdtu.dk

A particularly effective method for the immobilization of Pseudomonas putida cells, which are a source of benzoylformate decarboxylase for the synthesis of (S)-2-HPP, involves the use of a composite polymer matrix of calcium alginate (CA) and polyvinyl alcohol (PVA), cross-linked with boric acid (BA). nih.govcobiotech.eu This CA-PVA-BA formulation creates durable, spherical beads that effectively entrap the cells. nih.govresearchgate.net The polyvinyl alcohol component, cross-linked by boric acid, enhances the mechanical strength and durability of the beads compared to using calcium alginate alone. researchgate.net The addition of calcium alginate helps to improve the surface properties of the beads and prevent them from clumping together. umbc.edu This robust structure protects the cells and allows for repeated use in multiple reaction cycles.

Research has demonstrated the successful application of this immobilization technique for the enantioselective synthesis of (S)-2-HPP from benzaldehyde and acetaldehyde. nih.govcobiotech.eu In one study, encapsulated P. putida resting cells were used for four consecutive batch cycles without significant degradation of the beads or loss of productivity. nih.govcobiotech.euresearchgate.net This reusability is a critical factor for economic viability on an industrial scale. The immobilized cell system also demonstrated a key process advantage by preventing the formation of benzyl (B1604629) alcohol, an unwanted by-product often associated with the free-cell biotransformation. nih.govresearchgate.net

The performance of these immobilized biocatalysts can be quantified, as shown in the table below, which details the reusability of P. putida cells encapsulated in CA-PVA-BA beads for the production of (S)-2-HPP over successive cycles.

Table 1. Reusability of Immobilized Pseudomonas putida Cells in (S)-2-HPP Synthesis

Reaction Cycle(S)-2-HPP Titer (g L⁻¹)Relative Productivity (%)
11.15100
21.15100
31.1499.1
41.1297.4

Data adapted from studies on the repeated use of encapsulated whole cells for the bioconversion of benzaldehyde and acetaldehyde. nih.govresearchgate.net

Advanced Bioreactor Configurations for this compound Synthesis

Moving beyond conventional batch reactors, advanced bioreactor configurations are essential for maximizing the efficiency of (S)-2-HPP synthesis, particularly when using immobilized biocatalysts. These systems are often designed for continuous or semi-continuous operation, leading to higher volumetric productivity.

Membrane Bioreactors (MBRs) have been successfully applied to the synthesis of (S)-2-HPP. researchgate.net In a continuously operated ultrafiltration membrane reactor (UFMR), the enzyme benzoylformate decarboxylase (BFD) is retained by the membrane, allowing for continuous conversion of substrates into the product, which then passes through the membrane. cobiotech.euresearchgate.net This setup enables prolonged enzyme use and simplifies downstream processing. cobiotech.eu The continuous removal of the product can also alleviate potential product inhibition, a common issue in biocatalytic reactions. ripublication.com While effective for retaining soluble enzymes, membrane reactors can also be integrated with whole-cell systems for product separation.

Microreactors (MRs) represent a significant leap in process intensification. These devices feature micro-channels with a very high surface-area-to-volume ratio, which dramatically enhances mass and heat transfer rates. mit.edu Studies comparing different reactor types for the BFD-catalyzed synthesis of (S)-2-HPP found that microreactors could achieve volumetric productivities 7 to 17 times higher than a UFMR and 3 to 5 times higher than a traditional batch reactor. cobiotech.eu This substantial increase in efficiency highlights the potential of micro-scale continuous flow systems for producing high-value chiral compounds.

While not yet specifically documented for (S)-2-HPP production, other advanced configurations are highly relevant. Packed Bed Bioreactors (PBRs) , where the immobilized catalyst beads are packed into a column through which the substrate solution flows, are a common choice for continuous processing. nih.gov This design facilitates plug flow characteristics, high catalyst loading, and simple operation.

Fluidized Bed Bioreactors (FBRs) offer another powerful alternative, especially for whole-cell immobilization. In an FBR, the immobilized beads are suspended and mixed by the upward flow of the substrate solution. umbc.edunih.gov This fluidization creates excellent mixing and mass transfer between the liquid phase and the catalyst particles, preventing clogging and ensuring uniform access to substrates and nutrients. umbc.eduresearchgate.net The gentle fluidization minimizes mechanical stress on the biocatalyst beads, which is crucial for maintaining their integrity and the viability of the entrapped cells over long-term operation. umbc.edu The design is particularly suitable for continuous reaction systems involving potentially viscous solutions. umbc.edu

The selection of an appropriate bioreactor ultimately depends on the specific kinetics of the biocatalyst, the stability of the immobilized cells, and the desired scale of production. For (S)-2-HPP, the demonstrated success in membrane and microreactors, coupled with the established potential of packed and fluidized bed systems for similar biotransformations, provides a clear pathway for developing highly efficient and continuous manufacturing processes.

Applications of S 2 Hydroxypropiophenone in Stereoselective Organic Synthesis

(S)-2-Hydroxypropiophenone as a Chiral Synthon in Complex Molecule Assembly

This compound, often abbreviated as (S)-2-HPP, is recognized as a highly valuable chiral building block, or synthon, for the synthesis of diverse pharmaceuticals and natural products. wikipedia.orgnih.govscispace.com Its utility stems from the presence of multiple reactive sites that can be manipulated with high stereochemical control. The enzymatic synthesis of (S)-2-HPP itself, often achieved through the benzoylformate decarboxylase (BFD)-catalyzed cross-coupling of benzaldehyde (B42025) and acetaldehyde (B116499), provides a reliable source of this enantiomerically pure starting material. wikipedia.org For instance, whole resting cells of Pseudomonas putida have been effectively used for this biotransformation. wikipedia.orgnih.govscispace.com The enantiomeric excess of (S)-2-HPP produced through such enzymatic routes has been reported to be as high as 91-92%, with the absolute configuration confirmed as S.

Precursor in the Synthesis of Optically Active Diols

One of the most significant applications of this compound is its role as a precursor for the synthesis of optically active 1,2-diols. These diols are versatile intermediates in organic synthesis.

This compound is an essential intermediate in the stereoselective synthesis of 1-phenylpropane-1,2-diols (PPDs). scispace.com The reduction of the ketone group in (S)-2-HPP can be achieved with high stereoselectivity using various biocatalysts, particularly NADH-dependent oxidoreductases. This conversion is a key step as it establishes a second chiral center, leading to the formation of specific diastereomers of the diol.

For example, alcohol dehydrogenase (ADH) from Lactobacillus brevis has been used to reduce (S)-2-HPP to (1S, 2S)-1-phenylpropane-1,2-diol. researchgate.net Similarly, glycerol dehydrogenase (GDH) from Cellulomonas sp. catalyzes the reduction to (1R, 2S)-1-phenylpropane-1,2-diol. The efficiency of these enzymatic reductions is significantly enhanced by implementing a coenzyme regeneration system. Without coenzyme regeneration, equilibrium conversions of 27.5% (with ADH) were observed, whereas incorporating a regeneration system boosted the conversion to as high as 99.0%. researchgate.net By carefully selecting the appropriate carboligase and alcohol dehydrogenase, all four stereoisomers of PPD can be produced in a flexible, two-step biocatalytic process, achieving product concentrations up to 63 g L⁻¹ with yields of 98%.

Table 1: Enzymatic Reduction of this compound to 1-Phenylpropane-1,2-diols

EnzymeSource OrganismProduct StereoisomerConversion (without coenzyme regeneration)Conversion (with coenzyme regeneration)
Alcohol Dehydrogenase (ADH)Lactobacillus brevis(1S, 2S)-PPD27.5%99.0%
Glycerol Dehydrogenase (GDH)Cellulomonas sp.(1R, 2S)-PPD33%>99%

The optically active 1-phenylpropane-1,2-diols synthesized from (S)-2-HPP are themselves valuable intermediates that can undergo further synthetic transformations. A notable example is their use in the synthesis of phenylpropanolamines (PPAs), such as nor(pseudo)ephedrine. A biocatalytic cascade involving an alcohol dehydrogenase and an ω-transaminase can convert the diol intermediates into the corresponding amino alcohols with excellent optical purity (er and dr up to >99.5%). This demonstrates how the chirality established from (S)-2-HPP is carried through subsequent synthetic steps to create more complex and valuable molecules.

Role in the Asymmetric Synthesis of Pharmaceutical Intermediates and Analogues

The chiral nature of this compound and its derivatives, like phenylpropane-1,2-diols and phenylpropanolamines, makes them critical intermediates in the asymmetric synthesis of pharmaceuticals. wikipedia.orgnih.govscispace.com The ability to produce specific stereoisomers is paramount in drug development, as different enantiomers or diastereomers of a drug can have vastly different biological activities. By providing a stereochemically defined starting point, (S)-2-HPP facilitates the construction of complex chiral drug molecules, streamlining the synthetic process and ensuring the desired pharmacological profile.

Development of Novel Chiral Derivatives and Their Synthetic Utility

Beyond its reduction to diols, 2-hydroxypropiophenone (B1664086) serves as a versatile starting material for the synthesis of other novel derivatives.

2-Hydroxypropiophenone can be used to synthesize a class of compounds known as α-methylchalcones. This is typically achieved through a base-catalyzed aldol condensation reaction, specifically the Claisen-Schmidt condensation, between 2-hydroxypropiophenone and a variety of substituted aromatic aldehydes. wikipedia.orgjchemrev.com In this reaction, the ketone (2-hydroxypropiophenone) provides the α-hydrogen for enolate formation, which then attacks the carbonyl carbon of the aromatic aldehyde. The subsequent dehydration of the aldol adduct yields the α,β-unsaturated ketone system characteristic of chalcones. This method allows for the creation of a diverse library of substituted α-methylchalcones, which are of interest for their potential biological activities and as intermediates for synthesizing flavonoid and heterocyclic compounds. jchemrev.com

Mannich-Type Reactions Involving 2'-Hydroxypropiophenone Derived Enolates

The Mannich reaction, a cornerstone of carbon-carbon bond formation, has been significantly advanced through the use of pre-formed enolates, allowing for enhanced control over the reaction's stereochemical outcome. A notable development in this area is the highly diastereoselective Mannich-type reaction of titanium enolates derived from 2'-hydroxypropiophenone with various N-tosylimines. This methodology provides a reliable route to β-aminoketones, which are valuable synthetic intermediates.

Research has demonstrated that the titanium enolate of 2'-hydroxypropiophenone undergoes a Mannich-type addition to N-tosylimines, yielding the corresponding β-aminoketones in good to excellent yields, ranging from 60% to 90%. cdnsciencepub.comresearchgate.net A key feature of this reaction is its exceptional level of diastereoselectivity, consistently producing the anti-diastereomer with a ratio greater than 99:<1. cdnsciencepub.comresearchgate.net

The high anti-selectivity is attributed to the presence of the hydroxyl group at the ortho position of the propiophenone. This group is believed to play a crucial role in the stereochemistry of the enolate complexes, leading to a transition state that preferentially forms the anti-adduct. cdnsciencepub.com A proposed model for this high diastereoselectivity involves a specific arrangement of the titanium enolate and the incoming imine, dictated by the chelating effect of the ortho-hydroxy group. cdnsciencepub.com

The reaction conditions typically involve the formation of the titanium enolate by treating 2'-hydroxypropiophenone with titanium tetrachloride (TiCl₄) and a hindered amine base, such as diisopropylethylamine (DIPEA), in a suitable solvent like dichloromethane (CH₂Cl₂) at low temperatures. cdnsciencepub.com The subsequent addition of the N-tosylimine to this enolate solution initiates the Mannich reaction.

The scope of the reaction has been explored with a variety of N-tosylimines, demonstrating that high anti-selectivity is maintained regardless of whether the substituent on the phenyl ring of the imine is electron-donating or electron-withdrawing. cdnsciencepub.com This broad substrate scope enhances the synthetic utility of this method for accessing a diverse range of β-aminoketones.

The successful application of the 2'-hydroxypropiophenone-derived titanium enolate in these Mannich-type reactions underscores the importance of substrate design in controlling stereoselectivity. The introduction of a strategically placed functional group, in this case, the ortho-hydroxy group, provides a powerful tool for directing the outcome of complex organic transformations. cdnsciencepub.com

The following table summarizes the results of the diastereoselective Mannich-type reaction between the titanium enolate of 2'-hydroxypropiophenone and various N-tosylimines:

EntryR Group of N-tosylimineProductYield (%)Diastereomeric Ratio (anti:syn)
1C₆H₅3-(phenylamino)-1-(2-hydroxyphenyl)-2-methyl-3-(p-tolylsulfonamido)propan-1-one85>99:<1
24-MeC₆H₄1-(2-hydroxyphenyl)-2-methyl-3-(p-tolylamino)-3-(p-tolylsulfonamido)propan-1-one90>99:<1
34-MeOC₆H₄1-(2-hydroxyphenyl)-3-((4-methoxyphenyl)amino)-2-methyl-3-(p-tolylsulfonamido)propan-1-one88>99:<1
44-ClC₆H₄3-((4-chlorophenyl)amino)-1-(2-hydroxyphenyl)-2-methyl-3-(p-tolylsulfonamido)propan-1-one82>99:<1
54-NO₂C₆H₄1-(2-hydroxyphenyl)-2-methyl-3-((4-nitrophenyl)amino)-3-(p-tolylsulfonamido)propan-1-one75>99:<1
62-Thienyl1-(2-hydroxyphenyl)-2-methyl-3-(p-tolylsulfonamido)-3-(thiophen-2-ylamino)propan-1-one78>99:<1

Analytical and Methodological Advancements in S 2 Hydroxypropiophenone Research

Spectroscopic and Chromatographic Methods for Stereochemical Purity Determination

The determination of the stereochemical purity of (S)-2-hydroxypropiophenone relies on a suite of sophisticated analytical techniques capable of distinguishing between enantiomers. These methods are essential for quality control in both research and industrial settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. However, in a standard achiral solvent, the NMR spectra of enantiomers are identical. To overcome this, chiral shift reagents (CSRs), typically lanthanide complexes, are employed. These reagents form diastereomeric complexes with the enantiomers, leading to different chemical shifts for corresponding protons and carbons in the NMR spectrum.

One commonly used family of chiral shift reagents are europium(III) complexes, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)). rsc.orgresearchgate.netsigmaaldrich.com The interaction between the chiral hydroxyl group of this compound and the chiral lanthanide complex induces diastereomeric interactions that make the enantiomers distinguishable by NMR. The magnitude of the induced shift difference between the enantiomers allows for the quantification of the enantiomeric excess (e.e.) by integrating the signals of the separated peaks. The principle relies on the differential interaction of the R and S enantiomers with the chiral environment provided by the CSR, leading to a separation of their NMR signals.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Evaluation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. chiralpedia.comchromatographyonline.comresearchgate.netsigmaaldrich.com The direct separation of enantiomers of 2-hydroxypropiophenone (B1664086) is typically achieved using a chiral stationary phase (CSP). These phases are designed to have differential interactions with the two enantiomers, leading to different retention times and, thus, separation.

The selection of an appropriate CSP is crucial for achieving baseline separation. Common types of CSPs that could be employed for the separation of this compound include those based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or synthetic chiral polymers. The mobile phase composition, flow rate, and column temperature are optimized to maximize the resolution between the enantiomeric peaks. Once separated, the enantiomeric excess can be accurately determined by comparing the peak areas of the two enantiomers in the chromatogram.

Table 1: General Strategies for Chiral HPLC Method Development
ParameterConsiderationCommon Approaches
Chiral Stationary Phase (CSP)The nature of the chiral selector dictates the separation mechanism.Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD), Pirkle-type, protein-based.
Mobile PhaseAffects the interaction between the analyte and the CSP.Normal-phase (e.g., hexane/isopropanol), reversed-phase (e.g., water/acetonitrile), or polar organic mode.
AdditivesCan improve peak shape and resolution.Acids (e.g., trifluoroacetic acid) for acidic analytes, bases (e.g., diethylamine) for basic analytes.
TemperatureInfluences the thermodynamics of the chiral recognition process.Typically varied between 10°C and 40°C to optimize selectivity.

Computational Chemistry Approaches

In recent years, computational chemistry has emerged as a powerful complement to experimental techniques, providing deep insights into reaction mechanisms and the origins of stereoselectivity.

Density Functional Theory (DFT) for Mechanistic Insights in Related Reactions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations have been instrumental in elucidating the reaction mechanism of its synthesis, particularly when catalyzed by enzymes like benzoylformate decarboxylase (BFD). nih.govresearchgate.net

BFD catalyzes the ligation of benzaldehyde (B42025) and acetaldehyde (B116499) to form this compound. nih.govdtu.dk DFT studies can model the entire catalytic cycle, including the formation of key intermediates and the energies of transition states. nih.gov By calculating the energy barriers for different reaction pathways, researchers can understand why the (S)-enantiomer is preferentially formed. These studies often involve creating a model of the enzyme's active site and tracking the energetic landscape as the substrates are converted to the product. nih.govresearchgate.net

Table 3: Key Insights from DFT Studies on Benzoylformate Decarboxylase Catalysis
FindingSignificance
Identification of key intermediatesProvides a step-by-step understanding of the reaction pathway.
Calculation of transition state energiesExplains the kinetics of the reaction and the rate-determining step.
Role of active site residuesHighlights the specific amino acids involved in catalysis and substrate binding. nih.govnih.gov
Energetic preference for one stereoisomeric pathwayExplains the origin of the observed high enantioselectivity.

Molecular Modeling in Enzyme-Substrate Interactions for Predicting Stereoselectivity

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. In the context of the enzymatic synthesis of this compound, molecular modeling, including molecular docking and molecular dynamics simulations, plays a crucial role in understanding how the substrate binds to the enzyme's active site and how this binding dictates the stereochemical outcome of the reaction.

By creating a three-dimensional model of the enzyme, such as benzoylformate decarboxylase, and docking the substrates (benzaldehyde and acetaldehyde) into the active site, researchers can visualize the specific interactions that orient the molecules for the carbon-carbon bond formation. nih.gov These models can reveal key hydrogen bonds, hydrophobic interactions, and steric constraints imposed by the active site residues that favor the formation of the (S)-enantiomer. Molecular dynamics simulations can further provide insights into the flexibility of the enzyme and the dynamic nature of the enzyme-substrate complex, offering a more realistic picture of the catalytic event.

Table 4: Key Active Site Residues of Benzoylformate Decarboxylase and Their Postulated Roles in Stereoselectivity
ResiduePostulated Role
His281Acts as a general base, deprotonating the thiamine (B1217682) diphosphate (B83284) cofactor.
Ser26Involved in substrate binding through hydrogen bonding. nih.gov
His70Participates in proton transfer steps during the catalytic cycle. nih.gov
Phe464Contributes to the hydrophobic pocket that binds the phenyl ring of benzaldehyde.

Green Chemistry Principles in this compound Synthesis

The synthesis of valuable chiral building blocks such as this compound (2-HPP) is increasingly guided by the principles of green chemistry, which advocate for the reduction or elimination of hazardous substances. saspublishers.com This involves developing processes that are not only efficient but also environmentally conscious, focusing on aspects like the use of safer solvents and the minimization of waste products. saspublishers.compharmafeatures.com Advancements in biocatalysis and reaction engineering have led to innovative strategies that align with these principles, offering cleaner routes to this important aromatic α-hydroxy ketone.

Development of Solvent-Free or Environmentally Benign Reaction Media

A core tenet of green chemistry is the reduction or replacement of volatile and hazardous organic solvents with more sustainable alternatives. saspublishers.com While many organic reactions are traditionally conducted in solution, there is a growing emphasis on solvent-free conditions or the use of environmentally benign media like water. saspublishers.comresearchgate.netcmu.edu

In the context of this compound synthesis, a significant advancement has been the use of aqueous buffer systems as a reaction medium. Research has demonstrated an efficient biocatalytic approach for the enantioselective synthesis of 2-HPP using whole resting cells of Pseudomonas putida ATCC 12633. dtu.dkresearchgate.net This biotransformation is carried out in a simple phosphate buffer (pH 7), which is a non-toxic and environmentally safe medium. dtu.dkresearchgate.net The reaction involves the cross-coupling of benzaldehyde and acetaldehyde, catalyzed by the native benzoylformate decarboxylase (BFD) enzyme present in the microbial cells. dtu.dkresearchgate.net This method avoids the need for organic solvents, thereby reducing pollution and simplifying product handling. saspublishers.com

The effectiveness of this aqueous-based biocatalytic system is highlighted by the reaction's performance under optimized conditions. Using free resting cells, researchers achieved significant product titers and yields, demonstrating the viability of water as a reaction medium for this synthesis. dtu.dkresearchgate.net

Table 1: Performance of (S)-2-HPP Synthesis in an Aqueous Buffer System Using Free P. putida Cells

Optimized biotransformation conditions for the synthesis of this compound (2-HPP) in a 200 mM phosphate buffer (pH 7) at 30°C. dtu.dkresearchgate.net

ParameterValue
Substrate 1 (Benzaldehyde)20 mM
Substrate 2 (Acetaldehyde)600 mM
Biomass Concentration (DCW)0.006 g/mL
Reaction Time3 hours
2-HPP Titer1.2 g/L
Yield0.56 g 2-HPP per g benzaldehyde
Productivity0.067 g 2-HPP per g DCW per hour

Strategies for Minimization of By-product Formation (e.g., Benzyl (B1604629) Alcohol)

The biocatalytic synthesis of this compound using Pseudomonas putida offers a highly effective solution to this problem. In the BFD-catalyzed enantioselective cross-coupling reaction between benzaldehyde and acetaldehyde, the formation of benzyl alcohol as a by-product is completely avoided. dtu.dkresearchgate.net This remarkable selectivity is a significant advantage of the enzymatic pathway over some traditional chemical methods. The enzyme directly facilitates the carboligation reaction to form the desired α-hydroxy ketone without promoting the reduction of the benzaldehyde substrate. dtu.dkresearchgate.net

Further studies involving the immobilization of the P. putida cells in calcium alginate-polyvinyl alcohol-boric acid beads confirmed this finding. The encapsulated cells were used for four consecutive cycles of 2-HPP production without any detectable formation of benzyl alcohol. dtu.dkresearchgate.net This demonstrates the robustness and high selectivity of the biocatalyst, making it a superior green alternative that minimizes by-product formation. dtu.dkresearchgate.net

Table 2: By-product Profile in Biocatalytic (S)-2-HPP Synthesis

Comparison of desired product formation versus key potential by-product under optimized biocatalytic conditions. dtu.dkresearchgate.net

CompoundConcentration/FormationMethod
This compound (Product)1.2 g/LWhole-cell biotransformation with P. putida
Benzyl Alcohol (By-product)Not producedWhole-cell biotransformation with P. putida

Future Research Directions and Perspectives

Discovery and Engineering of Novel Biocatalysts with Enhanced Substrate Range and Stereospecificity

The biocatalytic production of (S)-2-hydroxypropiophenone, often achieved through the asymmetric reduction of a prochiral ketone or the enantioselective cross-coupling of aldehydes, is heavily reliant on the performance of the enzyme catalyst. dtu.dknih.gov While naturally occurring enzymes like benzoylformate decarboxylase (BFD) from Pseudomonas putida and various alcohol dehydrogenases (ADHs) have demonstrated utility, their industrial application is often hampered by limitations such as narrow substrate scope and insufficient stability under process conditions. dtu.dkresearchgate.net

Future research will focus intensely on overcoming these limitations through protein engineering. Techniques such as structure-guided rational design and directed evolution are powerful tools for tailoring enzymes with desired properties. mdpi.com By analyzing the three-dimensional structures of enzymes like ADHs, researchers can identify key amino acid residues in the active site that govern substrate binding and stereoselectivity. researchgate.netacs.org Site-directed mutagenesis of these residues can expand the substrate range to accept a wider variety of ketones and aldehydes, leading to the synthesis of a broader library of chiral alcohols. acs.orgrsc.org For instance, engineering ketoreductases (KREDs) has been shown to yield biocatalysts capable of producing chiral alcohols with exceptional enantioselectivities (up to 99.0% ee) and high space-time yields. rsc.org

Furthermore, the discovery of entirely new biocatalysts through genome mining of diverse microbial ecosystems presents a promising avenue. nih.gov This approach allows for the identification of novel enzymes with unique catalytic activities and greater robustness, which can then be used as starting points for further engineering. nih.gov The objective is to create a portfolio of bespoke biocatalysts that not only exhibit high activity and exquisite (S)-selectivity for 2-hydroxypropiophenone (B1664086) synthesis but are also stable and efficient under industrial operating conditions.

Enzyme TypeEngineering StrategyTargeted ImprovementPotential Outcome for (S)-2-HPP Synthesis
Alcohol Dehydrogenase (ADH)Structure-Guided MutagenesisExpanded substrate scope, enhanced stereospecificityHigher conversion rates and enantiomeric excess (>99% ee)
Ketoreductase (KRED)Directed EvolutionIncreased activity on bulky ketones, improved stabilityGreater productivity (g/L/day) and process robustness
Benzoylformate Decarboxylase (BFD)Genome Mining & Rational DesignHigher catalytic efficiency for cross-coupling reactionsIncreased yield from aldehyde precursors

Integration of Metabolic Engineering and Process Optimization for Scalable this compound Production

Producing this compound at an industrial scale requires a shift from using isolated enzymes to employing whole-cell biocatalysts or developing optimized in-vitro enzymatic systems. nih.gov Whole-cell systems, which utilize microorganisms like Pseudomonas putida or recombinant Escherichia coli, offer significant advantages, including the intrinsic regeneration of necessary cofactors. dtu.dkacs.org However, maximizing the productivity of these cellular factories necessitates a synergistic approach combining metabolic engineering and bioprocess optimization. nih.gov

Metabolic engineering aims to rationally modify the genetic makeup of the production host to enhance the metabolic flux towards the target molecule. nih.govosti.gov This can involve upregulating the expression of the key biocatalyst (e.g., BFD), eliminating competing metabolic pathways that consume precursors or degrade the product, and enhancing the supply of substrates like benzaldehyde (B42025) and acetaldehyde (B116499). researchgate.net By systematically re-wiring the cell's metabolism, it is possible to significantly increase the final titer and yield of this compound. nih.gov

Concurrently, process optimization is critical for maximizing efficiency and scalability. mq.edu.aumdpi.com Research in this area focuses on several key aspects:

Bioreactor Conditions: Fine-tuning parameters such as temperature, pH, and substrate feeding strategies is essential to maintain optimal cell health and enzyme activity. researchgate.netresearchgate.net

Cell Immobilization: Encapsulating whole cells in matrices like calcium alginate-polyvinyl alcohol beads can improve operational stability, simplify catalyst recycling, and enable continuous production processes. dtu.dkresearchgate.net Studies have shown that encapsulated P. putida cells can be successfully reused for multiple consecutive cycles of this compound production without significant loss of activity. dtu.dkresearchgate.net

A study on the synthesis of this compound using resting cells of P. putida highlights the impact of process optimization. dtu.dkresearchgate.net By optimizing parameters such as biomass concentration, substrate concentrations, and reaction time, researchers achieved a product titer of 1.2 g/L. dtu.dkresearchgate.netresearchgate.net

ParameterOptimization StrategyResultReference
Biocatalyst FormFree whole cells vs. Encapsulated whole cellsEncapsulation allowed for 4 consecutive reaction cycles dtu.dkresearchgate.net
Substrate ConcentrationVarying benzaldehyde and acetaldehyde levelsOptimal ratio found to maximize product formation and minimize by-products researchgate.net
Biomass ConcentrationTesting different dry cell weight (DCW) concentrationsAn optimal concentration of 0.006 g DCW/mL was identified dtu.dkresearchgate.net
Process ModeBatch vs. Continuous FlowImmobilization enables potential for continuous processing researchgate.net

Expansion of Synthetic Utility to Novel Chiral Compounds and Complex Architectures

This compound is not merely an end product but a versatile chiral building block. dtu.dkresearchgate.net Its true value is realized in its utility for constructing more complex, high-value molecules. researchgate.net The presence of a hydroxyl group and a ketone carbonyl group on a chiral scaffold provides two distinct handles for further chemical transformations.

Future research will explore and expand the synthetic applications of this compound. It serves as a precursor for a variety of other chiral molecules, including:

1-Phenyl-1,2-propanediol: Stereoselective reduction of the ketone functionality can lead to the formation of chiral diols, which are important structural motifs in many natural products and pharmaceuticals.

Chiral Epoxides: The vicinal hydroxy and keto groups can be used to direct the formation of chiral epoxides, which are highly reactive and valuable intermediates in organic synthesis.

Chiral Aminoalcohols: Reductive amination of the ketone can provide access to chiral aminoalcohols, a class of compounds frequently found in drug molecules and used as ligands in asymmetric catalysis. researchgate.net

The development of efficient biocatalytic routes to this compound will fuel innovation in synthetic organic chemistry, enabling chemists to devise novel and more efficient pathways to complex target molecules. nih.gov By providing a reliable and cost-effective source of this chiral intermediate, biocatalysis can accelerate the discovery and development of new drugs and fine chemicals.

Interdisciplinary Approaches in Chiral Chemistry, Biocatalysis, and Process Engineering

The future success in the field of this compound production and application hinges on the deep integration of multiple scientific and engineering disciplines. nih.gov The challenges of developing industrially viable processes are too complex to be solved by a single field. A collaborative approach is essential, leveraging the strengths of chiral chemistry, biocatalysis, and process engineering. rsc.org

Chiral Chemistry & Biocatalysis: Organic chemists identify valuable chiral targets and design synthetic routes, while biochemists and molecular biologists discover and engineer the enzymes needed to execute key stereoselective steps. nih.govacs.org The synergy between these fields allows for the creation of novel chemoenzymatic pathways that combine the best of both chemical and biological catalysis. acs.org

Biocatalysis & Metabolic Engineering: Advances in protein engineering to create better enzymes must be coupled with metabolic engineering of microbial hosts to ensure these enzymes function optimally in a cellular context and that precursors are efficiently supplied. nih.gov

This interdisciplinary convergence will not only accelerate the development of scalable this compound production but also establish a versatile platform for producing a wide range of other valuable chiral chemicals. nih.govrsc.org The collaborative efforts of biologists, chemists, and engineers are expected to establish biocatalysis as a primary technology for the green and efficient synthesis of enantiomerically pure compounds. nih.gov

Q & A

Basic Research Questions

Q. What enzymatic methods are most effective for synthesizing (S)-2-hydroxypropiophenone, and how do reaction conditions influence enantiomeric excess?

  • Methodological Answer : The synthesis of this compound via microbial enzymes involves strains like Acinetobacter calcoaceticus and Pseudomonas putida. Key factors include substrate specificity (e.g., benzoyl formate and acetaldehyde for Acinetobacter), co-factors (e.g., pyridoxal phosphate, Mn²⁺), and pH (optimally 7.0–7.5). Encapsulation of P. putida resting cells in alginate beads improves enantioselectivity (up to 99% ee) by stabilizing enzyme activity and reducing substrate inhibition. Reaction temperature (25–30°C) and aeration rates also critically impact yield .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound purity and stereochemistry?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) analysis (¹H/¹³C) confirms structural integrity, while Circular Dichroism (CD) spectroscopy verifies enantiomeric composition. High-Performance Liquid Chromatography (HPLC) with chiral columns (e.g., Chiralpak AD-H) resolves enantiomers and quantifies ee. Gas Chromatography-Mass Spectrometry (GC-MS) identifies volatile impurities. For reproducibility, validate methods using certified reference standards and cross-calibrate instruments with known enantiomers .

Q. How should researchers design a microbial fermentation protocol to optimize this compound yield?

  • Methodological Answer : Use resting cells of P. putida to minimize metabolic interference. Encapsulate cells in alginate beads (2–3% w/v) to enhance stability and reuse cycles. Optimize substrate feeding strategies (e.g., fed-batch vs. continuous) to mitigate toxicity. Monitor dissolved oxygen (DO) levels (≥30% saturation) and maintain pH via buffered media. Post-fermentation, extract the product using ethyl acetate and purify via vacuum distillation .

Advanced Research Questions

Q. How can contradictions in reported catalytic efficiencies of microbial strains for this compound synthesis be resolved?

  • Methodological Answer : Perform comparative kinetic studies (e.g., Michaelis-Menten parameters) under standardized conditions (pH, temperature, substrate concentration). Use isotopic labeling (e.g., ¹³C-acetaldehyde) to track reaction pathways. Genomic analysis (e.g., CRISPR interference) can identify strain-specific enzyme isoforms (e.g., ketoreductases) that affect turnover rates. Meta-analyses of published data should account for batch-to-batch variability in cell viability and substrate purity .

Q. What computational approaches predict stereochemical outcomes in asymmetric synthesis of this compound?

  • Methodological Answer : Density Functional Theory (DFT) simulations model transition states to predict enantioselectivity. Molecular docking (e.g., AutoDock Vina) evaluates substrate-enzyme interactions, focusing on active-site residues (e.g., Ser/Lys in ketoreductases). Machine learning (e.g., Random Forest models) trained on reaction datasets (solvent, catalyst, ee) can forecast optimal conditions. Validate predictions with experimental ee measurements and X-ray crystallography of enzyme-substrate complexes .

Q. How do researchers ensure representativeness in subsampling this compound for analytical reproducibility?

  • Methodological Answer : Follow ASTM E3001 guidelines for particulate sampling. Use riffling or cone-and-quartering to homogenize bulk samples. For HPLC analysis, collect ≥10 increments (1–5 mg each) from different batch layers. Pre-treat samples by lyophilization to remove moisture-induced variability. Calculate subsampling error (sFE) using Ingamells’ constant (K = 0.1–0.3) and report confidence intervals (95% CI) .

Key Considerations for Research Design

  • Frameworks : Apply PICO (Population: microbial strains; Intervention: encapsulation; Comparison: free vs. immobilized cells; Outcome: ee/yield) and FINER (Feasible, Novel, Ethical, Relevant) to refine hypotheses .
  • Contradiction Analysis : Use multivariate regression to isolate variables (e.g., pH, strain lineage) causing discrepancies in catalytic data .

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